molecular formula C10H9ClO2 B3314640 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 951887-70-0

2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene

Cat. No.: B3314640
CAS No.: 951887-70-0
M. Wt: 196.63 g/mol
InChI Key: XEKHSVHSUKVDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound with the molecular formula C10H9ClO2. It is also known by its IUPAC name, 5-(2-chloro-2-propenyl)-1,3-benzodioxole . This compound is characterized by the presence of a chloro group and a methylenedioxyphenyl group attached to a propene backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the reaction of 3,4-methylenedioxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene involves its interaction with molecular targets such as enzymes or receptors. The methylenedioxyphenyl group is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene include:

Properties

IUPAC Name

5-(2-chloroprop-2-enyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHSVHSUKVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC2=C(C=C1)OCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Reactant of Route 5
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.